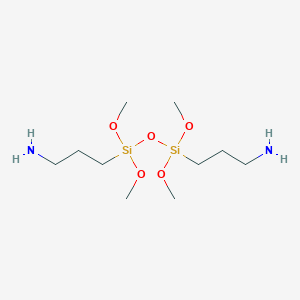
3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) typically involves the reaction of 1,1,3,3-Tetramethoxydisiloxane with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the Si-N bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and coordinate with metal ions, influencing catalytic processes. The Si-O-Si linkages provide structural stability and flexibility, making it suitable for use in materials science and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetramethyldisiloxane
- 1,3-Bis(aminopropyl)tetramethyldisiloxane
- Hexamethyldisiloxane
Uniqueness
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is unique due to its combination of methoxy and amine functional groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and chemical intermediates.
Propriétés
Numéro CAS |
76712-65-7 |
|---|---|
Formule moléculaire |
C10H28N2O5Si2 |
Poids moléculaire |
312.51 g/mol |
Nom IUPAC |
3-[[3-aminopropyl(dimethoxy)silyl]oxy-dimethoxysilyl]propan-1-amine |
InChI |
InChI=1S/C10H28N2O5Si2/c1-13-18(14-2,9-5-7-11)17-19(15-3,16-4)10-6-8-12/h5-12H2,1-4H3 |
Clé InChI |
CMNVPGMSJAEGMN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN)(OC)O[Si](CCCN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
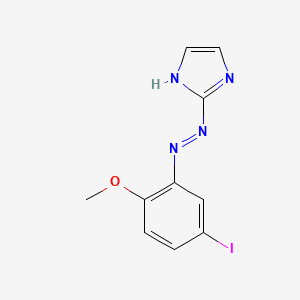

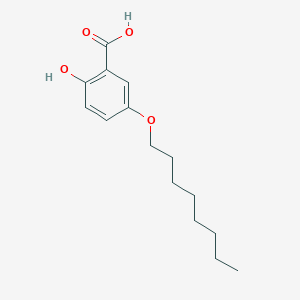
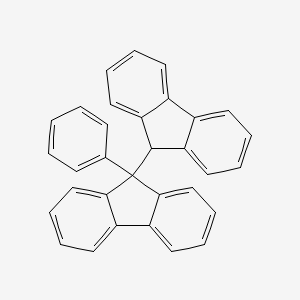
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
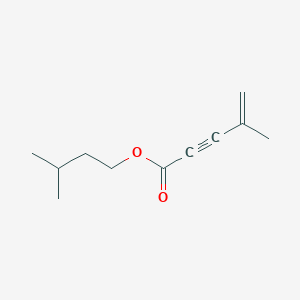
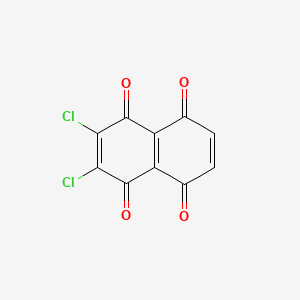
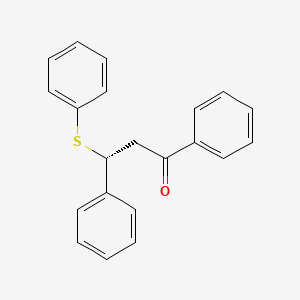
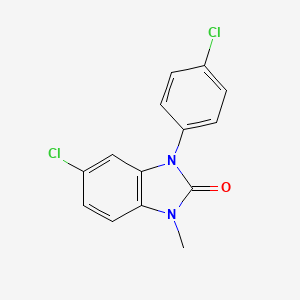
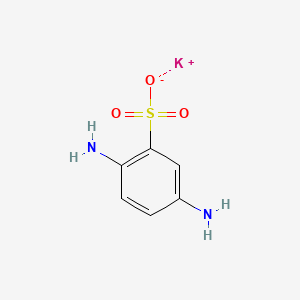
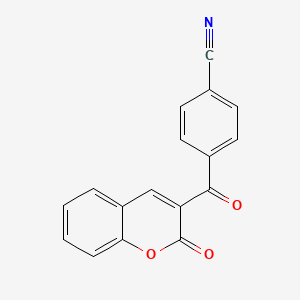
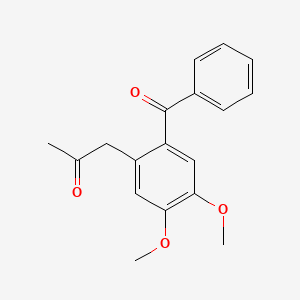
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
